alpha-D-Glucosamine pentaacetate
Overview
Description
Synthesis Analysis
The synthesis of alpha-D-glucosamine derivatives involves complex chemical processes that ensure the retention of the alpha configuration, crucial for maintaining its biological activity. Techniques such as orthogonal protecting group strategies have been developed to achieve high stereoselectivity in glycosylation reactions, allowing for the efficient assembly of heparan sulfate, heparin analogues, and other important bio-molecules (Zulueta et al., 2012). Additionally, enzymatic polymerization has been explored for synthesizing chitin and chitosan stereoisomers from alpha-D-glucosamine 1-phosphate, showcasing the potential for producing non-natural aminopolysaccharides (Kadokawa et al., 2015).
Molecular Structure Analysis
Molecular structure analyses, including nuclear magnetic resonance (NMR) and quantum chemical analysis, have been conducted on alpha-D-glucosamine derivatives to understand their conformations, stability, and interactions. For instance, N-fluoroacetyl-D-glucosamine has been used as a molecular probe to investigate lysozyme structure, demonstrating the significance of the alpha-anomeric form in biological interactions (Dwek et al., 1971). Quantum chemical analysis further reveals the stability differences between the alpha and beta forms of D-glucosamine, providing insights into its chemical behavior and reactivity (Ávila-Avilés, 2023).
Scientific Research Applications
Synthesis and Application in Carbohydrate Chemistry
- Alpha-D-Glucosamine pentaacetate serves as a precursor in the synthesis of mirror-image oligosaccharides, demonstrating its utility in creating unnatural enantiomers of naturally occurring carbohydrates. This approach opens avenues for exploring the biological activities of mirror-image biomolecules and developing novel therapeutic agents (Boulineau & Wei, 2004).
Medical Imaging Contrast Agents
- A derivative, Gadolinium-diethylenetriamine pentaacetic acid-deoxyglucosamine (Gd-DTPA-DG), was synthesized and applied in cancer molecular imaging with MRI. This contrast agent targets metabolically active tumor tissues, demonstrating potential for specific cancer imaging and improving diagnostic accuracy in oncology (Zhang et al., 2011).
Enzyme Activity Profiling
- Substrate and internal standard conjugates based on alpha-D-Glucosamine derivatives were designed for profiling enzyme activity related to the Sanfilippo syndrome. This application underscores the role of alpha-D-Glucosamine derivatives in developing analytical technologies for clinical and biomedical research, particularly in understanding and diagnosing lysosomal storage diseases (Gerber, Tureček, & Gelb, 2001).
Glycosidation Catalysis
- Alpha-N-acetylglycosaminides, including fluorogenic T(N)-antigen probes and alpha-GalNAc-Ser derivatives, were synthesized using FeCl3-catalyzed condensation of D-glycosamine pentaacetates. This method highlights the efficiency and environmental friendliness of using alpha-D-Glucosamine derivatives in glycosidation reactions, which are crucial in carbohydrate chemistry and the synthesis of biologically relevant molecules (Wei, Lv, & Du, 2008).
Safety And Hazards
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-QCODTGAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601169352 | |
Record name | α-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601169352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Glucosamine pentaacetate | |
CAS RN |
7784-54-5 | |
Record name | α-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7784-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetamido-2-deoxy-alpha-D-glucose 1,3,4,6-tetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601169352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetamido-2-deoxy-α-D-glucose 1,3,4,6-tetraacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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